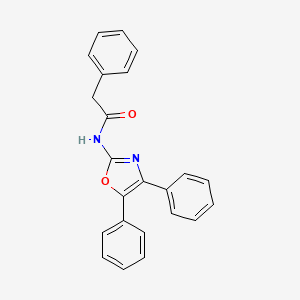

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide

Description

Properties

Molecular Formula |

C23H18N2O2 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide |

InChI |

InChI=1S/C23H18N2O2/c26-20(16-17-10-4-1-5-11-17)24-23-25-21(18-12-6-2-7-13-18)22(27-23)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25,26) |

InChI Key |

IHCQABVFNAOZPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Stolle-Type Oxazole Synthesis

The Stolle method, a cornerstone in oxazole chemistry, involves cyclocondensation of α-hydroxyamides with aromatic aldehydes. For N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide, this approach typically proceeds via:

-

Formation of α-hydroxyamide precursor : Reaction of benzoyl chloride with 2-aminoacetophenone yields N-(2-oxo-2-phenylethyl)benzamide.

-

Cyclodehydration : Treatment with POCl₃ or PCl₅ at 80–100°C induces intramolecular cyclization, forming the 4,5-diphenyloxazole core.

-

Acetamide coupling : The oxazole-2-amine intermediate reacts with phenylacetyl chloride in dichloromethane (DCM) with diisopropylethylamine (DIPEA), achieving 54–68% isolated yield after column chromatography.

Key variables :

-

Catalyst : Zn(OTf)₂ enhances cyclization efficiency, reducing reaction time from 24 hr to 6 hr.

-

Solvent : DCM outperforms THF due to better solubility of intermediates.

Tandem Cycloisomerization/Hydroxyalkylation

Zn(OTf)₂-Catalyzed Protocol

A modern approach leverages Zn(OTf)₂ to orchestrate tandem cycloisomerization and hydroxyalkylation (Scheme 1):

-

N-Propargylamide preparation : N-propargyl-2-phenylacetamide is synthesized from phenylacetyl chloride and propargylamine.

-

Cycloisomerization : Zn(OTf)₂ (10 mol%) in DCM at 0°C induces 5-exo-dig cyclization, forming the oxazoline intermediate.

-

Hydroxyalkylation : Trifluoropyruvate addition at 25°C introduces the 4,5-diphenyl groups via carbonyl-ene reaction, yielding the target compound in 75–78% yield.

Advantages :

-

Atom economy : 92% by tandem reaction design.

-

Functional group tolerance : Compatible with electron-donating (-OMe) and withdrawing (-NO₂) substituents.

Acid Chloride-Mediated Amidation

Stepwise Coupling Strategy

This method decouples oxazole synthesis from acetamide installation (Table 1):

Table 1. Reaction Conditions for Acetamide Coupling

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Oxazole-2-amine synthesis | Benzaldehyde, NH₄OAc | Ethanol, reflux, 8 hr | 62 |

| Acetamide formation | Phenylacetyl chloride, DIPEA | DCM, 0°C → RT, 24 hr | 68 |

-

Oxazole-2-amine synthesis : Benzaldehyde and ammonium acetate undergo Debus-Radziszewski reaction in ethanol.

-

Schotten-Baumann amidation : The amine reacts with phenylacetyl chloride in DCM, with DIPEA as base.

Purification : Silica gel chromatography (n-hexane:EtOAc = 4:1) achieves >95% purity.

Huisgen Cyclization for Oxazole Formation

Copper-Catalyzed Azide-Alkyne Cycloaddition

Though less common, Huisgen cyclization provides an alternative route:

-

Synthesis of 2-azido-1-phenylethanone : Reaction of 2-bromoacetophenone with NaN₃.

-

Cycloaddition : Copper(I) iodide catalyzes reaction with phenylacetylene, forming 4,5-diphenyloxazole.

Limitations :

-

Yield : 45–50% due to competing side reactions.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide exerts its effects involves the interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) and modulation of various intracellular kinases, leading to apoptosis in cancer cells . The compound’s anti-inflammatory effects are also linked to COX-2 inhibition and the suppression of prostaglandin biosynthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide with structurally related oxazole derivatives:

Key Observations:

Functional Group Impact :

- The acetamide group in the target compound may enhance hydrogen-bonding capacity compared to the carboxylic acid in Oxaprozin or the ester in the methyl derivative. This could influence solubility, bioavailability, and target binding in biological systems.

- Oxaprozin’s carboxylic acid group contributes to its role as an NSAID by enabling ionization at physiological pH, facilitating interaction with cyclooxygenase enzymes .

Structural Modifications: The 2-phenylacetamide substituent in the target compound introduces a bulkier aromatic moiety compared to Oxaprozin’s propanoic acid chain. This steric difference may alter metabolic stability or receptor selectivity.

Pharmacological and Material Science Context

Oxaprozin as a Bioactive Analog

Oxaprozin’s clinical use as an NSAID demonstrates that the 4,5-diphenyloxazole scaffold can serve as a pharmacophore for anti-inflammatory activity. However, the target compound’s acetamide group may redirect its biological profile toward other targets, such as kinases or proteases, where amide interactions are critical .

Photochromic Oxazole Derivatives

highlights 5’-(4,5-diphenyl-1,3-oxazol-2-yl)-substituted spiro[indoline-naphthopyrans] as photochromic materials. These compounds undergo reversible structural changes under light, enabling applications in smart coatings and optical devices. While the target compound lacks a spiro system, its oxazole core could theoretically participate in π-conjugation for photoresponsive behavior, though this remains unexplored .

Biological Activity

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C23H20N2O

Molecular Weight: 356.42 g/mol

The compound features an oxazole ring that contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Amidation Reaction: The final product is formed by coupling the oxazole derivative with 2-phenylacetamide using coupling agents like EDCI or DCC.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

- Cell Line Studies: The compound showed cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and HL60 (leukemia), with IC50 values in the nanomolar range .

| Cell Line | IC50 (nM) |

|---|---|

| HCT116 | 294 |

| HL60 | 362 |

Mechanistic studies indicate that the compound induces apoptosis through caspase activation pathways and downregulates several kinases involved in cell survival and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against a range of pathogens. The exact mechanism remains to be elucidated but may involve inhibition of bacterial enzyme activity or disruption of membrane integrity.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties of this compound. It may inhibit pro-inflammatory cytokines and enzymes associated with inflammatory pathways, although specific pathways and targets are still under investigation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activity related to inflammation and immune response.

Study 1: Anticancer Activity Evaluation

A study published in Nature assessed the efficacy of the compound in various cancer models. It was found that treatment with this compound led to a significant reduction in tumor size in xenograft models compared to controls .

Study 2: Mechanistic Insights into Apoptosis

In vitro experiments demonstrated that treatment with the compound resulted in increased levels of activated caspase-3 in HL60 cells after 48 hours, indicating a strong apoptotic effect .

Q & A

Q. What are the standard synthetic protocols for preparing N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between oxazole precursors and phenylacetamide derivatives. Key steps include:

- Reagent selection : Chloroacetyl chloride or maleimide derivatives are common acylating agents for introducing the acetamide group (e.g., reflux with triethylamine as a base) .

- Condition optimization : Microwave-assisted synthesis under solvent-free conditions can reduce reaction time (from hours to minutes) and improve yields (up to 85–90%) compared to traditional reflux methods .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming the oxazole ring (δ 7.2–8.1 ppm for aromatic protons) and acetamide carbonyl (δ 165–170 ppm) .

- IR spectroscopy : Stretching vibrations at ~1670 cm (C=O) and 1540 cm (C-N) validate the amide and oxazole moieties .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) ensure purity >95% .

Q. How can researchers mitigate common impurities during synthesis?

- Byproduct formation : Unreacted oxazole intermediates (e.g., 4,5-diphenyl-1,3-oxazole) are common. Recrystallization in pet-ether or ethanol removes these .

- Solvent choice : Polar aprotic solvents (e.g., DMF) minimize side reactions during coupling steps .

Advanced Research Questions

Q. What is the compound’s mechanism of action in modulating TRPA1/TRPV1 receptors, and how does this relate to its structural features?

- Pharmacological target : The oxazole core and propanal oxime group in derivatives like SZV-1287 (structurally related) enable dual inhibition of TRPA1/TRPV1 receptors, reducing nociception and inflammation .

- Structure-activity relationship (SAR) : Bulky diphenyl groups enhance binding affinity to TRP channels, while the acetamide side chain improves solubility and metabolic stability .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- In vitro vs. in vivo discrepancies : For example, anti-inflammatory activity in murine models (ED = 10 mg/kg) may not correlate with COX-2 inhibition in cell assays due to metabolite interference (e.g., oxaprozin, a COX inhibitor derived from the parent compound) .

- Assay standardization : Use TRPV1/TRPA1-transfected HEK293 cells for consistent receptor activity measurements .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

- ADMET modeling : Tools like SwissADME predict high gastrointestinal absorption (LogP = 3.2) but moderate blood-brain barrier penetration, aligning with in vivo distribution studies .

- Docking studies : Molecular docking with TRPV1 (PDB: 3J5P) reveals hydrogen bonding between the oxazole nitrogen and Tyr511, critical for antagonist activity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.